GSK-3beta inhibitor 2

Description

Structure

3D Structure

Properties

IUPAC Name |

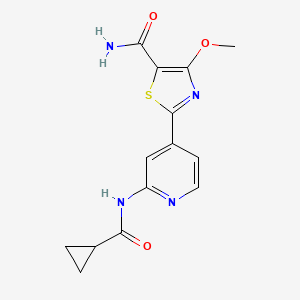

2-[2-(cyclopropanecarbonylamino)pyridin-4-yl]-4-methoxy-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3S/c1-21-13-10(11(15)19)22-14(18-13)8-4-5-16-9(6-8)17-12(20)7-2-3-7/h4-7H,2-3H2,1H3,(H2,15,19)(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYADPSMQNARVII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC(=N1)C2=CC(=NC=C2)NC(=O)C3CC3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanism of Action of Gsk 3β Inhibitor 2

Classification of GSK-3β Inhibitor 2

GSK-3β inhibitors are broadly categorized based on their mechanism of interaction with the enzyme. The primary classification for this type of potent and selective inhibitor is based on its competition with the enzyme's natural substrate, adenosine triphosphate (ATP).

GSK-3β inhibitor 2 belongs to the class of ATP-competitive inhibitors. This is the most common mechanism for kinase inhibitors, which function by directly competing with ATP for binding to the enzyme's active site. nih.govmdpi.com The active site of GSK-3β contains a highly conserved ATP-binding pocket, which is the target for these molecules. nih.govnih.gov By occupying this pocket, the inhibitor prevents the binding of ATP, thereby blocking the transfer of a phosphate group to downstream protein substrates and effectively halting the kinase's enzymatic activity. The majority of potent GSK-3β inhibitors identified to date operate via this ATP-competitive mechanism. drugbank.com

Specific Molecular Interactions with GSK-3β

The potency and selectivity of an ATP-competitive inhibitor are determined by the precise nature of its interactions with the amino acid residues lining the ATP-binding pocket.

ATP-competitive inhibitors, by definition, localize within the ATP-binding site situated at the interface between the N-terminal and C-terminal domains of the GSK-3β protein. nih.gov This pocket is characterized by a "hinge region" that connects the two domains and is critical for inhibitor binding. nih.gov The inhibitor orients itself within this cleft to maximize favorable interactions with surrounding residues, effectively mimicking the binding of the adenine portion of the ATP molecule.

Structural studies of various ATP-competitive inhibitors in complex with GSK-3β have revealed a consistent set of key amino acid residues that are crucial for high-affinity binding. These interactions are essential for stabilizing the inhibitor within the active site.

| Critical Residue | Location/Role in Binding |

| Asp133 | Located in the hinge region; acts as a hydrogen bond acceptor. nih.govresearchgate.net |

| Val135 | Also in the hinge region; its backbone amide and carbonyl groups form crucial hydrogen bonds with inhibitors. researchgate.netmdpi.commdpi.com |

| Arg141 | Forms hydrogen bonds and electrostatic interactions. mdpi.comnih.gov |

| Gln185 | Contributes to the hydrophobic enclosure and can form water-mediated hydrogen bonds. mdpi.comresearchgate.net |

| Lys85 | A key catalytic residue that orients ATP; can form hydrogen bonds with inhibitors. nih.govnih.gov |

| Asp200 | Part of the conserved DFG motif involved in magnesium and ATP binding; can interact with inhibitors. nih.govkenyon.edu |

These residues form a network of interactions that anchor the inhibitor in place, preventing ATP from accessing the site.

The binding of an inhibitor within the ATP pocket is stabilized by a combination of non-covalent intermolecular forces. The most significant of these are hydrogen bonds.

Hydrogen Bonds: This is the predominant interaction type. For instance, inhibitors commonly form hydrogen bonds with the backbone atoms of Asp133 and Val135 in the hinge region. nih.govnih.govresearchgate.net Specific chemical groups on the inhibitor act as hydrogen bond donors or acceptors to engage with the corresponding groups on the amino acid residues. mdpi.com

Electrostatic Interactions: Charged residues, such as Arg141 and Lys85, can form electrostatic interactions or salt bridges with appropriately charged moieties on the inhibitor molecule. nih.gov

Allosteric Modulation Considerations (General Class of Inhibitors)

While GSK-3β inhibitor 2 is an ATP-competitive inhibitor, it is important to consider other regulatory mechanisms to provide a complete picture of kinase inhibition strategies. Allosteric modulation represents an alternative approach that does not involve direct competition with ATP. imrpress.com

Allosteric modulators bind to a site on the enzyme that is distinct from the active site (the ATP pocket). imrpress.comelifesciences.org This binding event induces a conformational change in the protein's three-dimensional structure. youtube.com This structural perturbation is transmitted from the allosteric site to the active site, altering its shape or dynamics and thereby reducing or inhibiting the enzyme's catalytic activity. nih.gov

A key advantage of allosteric inhibitors is the potential for greater selectivity. imrpress.com While the ATP-binding pocket is highly conserved across the hundreds of protein kinases in the human genome, allosteric sites tend to be more structurally diverse. nih.gov This diversity allows for the design of inhibitors that target a specific kinase, such as GSK-3β, with less risk of off-target effects on other kinases, which is a common challenge for ATP-competitive inhibitors. nih.gov

Substrate-Competitive Inhibition Considerations (General Class of Inhibitors)

Glycogen (B147801) Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a crucial role in numerous cellular processes. gskure.com Unlike many other kinases, GSK-3 activity is typically inhibited by upstream signaling pathways. gskure.comfrontiersin.org A unique feature of GSK-3 is its requirement for a "priming" phosphorylation on many of its substrates. gskure.comnih.gov This means that another kinase must first phosphorylate the substrate at a specific site, creating a recognition motif, typically S/TxxxS/T(p), where the C-terminal S/T(p) is the priming phosphate. gskure.com

This priming phosphate binds to a phosphate-binding pocket on GSK-3β, composed of positively charged residues (Arg96, Arg180, and Lys205), which properly orients the substrate for phosphorylation by the enzyme. mdpi.com This distinct requirement for a pre-phosphorylated substrate offers a unique opportunity for designing highly specific inhibitors. gskure.com

Substrate-competitive inhibitors are designed to compete with the substrate for binding to the enzyme's active site or an adjacent substrate-binding region, rather than competing with the high-concentration cellular cofactor ATP. frontiersin.orgnih.govmdpi.com This approach can offer significant advantages:

Increased Selectivity: The substrate binding site of kinases is generally more diverse than the highly conserved ATP-binding pocket. frontiersin.orgmdpi.com This allows for the development of inhibitors with greater selectivity for GSK-3β over other kinases, potentially reducing off-target effects. frontiersin.org

Avoidance of ATP Competition: ATP is present in cells at high concentrations (millimolar range). nih.gov ATP-competitive inhibitors must have very high affinity to be effective, which can sometimes lead to toxicity. Substrate-competitive inhibitors are not affected by ATP concentration. nih.gov

Peptide-based inhibitors, such as L803-mts, which is derived from the GSK-3 substrate heat shock factor-1 (HSF-1), have been developed to specifically mimic the primed substrate and have demonstrated high selectivity for GSK-3. gskure.comfrontiersin.org The development of small molecules that mimic these substrate interactions is a key strategy in creating novel and specific GSK-3 inhibitors. mdpi.commdpi.com

Enzyme Kinetic Profiles

The characterization of an inhibitor's effect on enzyme kinetics is crucial for understanding its mechanism of action. This involves determining key parameters like IC50 and Ki values and analyzing the inhibitor's behavior under varying substrate and ATP concentrations.

Determination of IC50 and Ki Values

The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki).

IC50 (Half-maximal Inhibitory Concentration): This value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. For GSK-3β Inhibitor 2, the reported IC50 value is 1.1 nM . targetmol.com This indicates that it is a highly potent inhibitor of the GSK-3β enzyme.

Ki (Inhibition Constant): The Ki is a more absolute measure of an inhibitor's binding affinity. It represents the dissociation constant of the enzyme-inhibitor complex. Unlike the IC50 value, the Ki is independent of the substrate concentration. It can be calculated from the IC50 value using the Cheng-Prusoff equation, particularly for competitive inhibitors. xenotech.com While a specific Ki value for GSK-3β Inhibitor 2 is not detailed in the available literature, its low nanomolar IC50 suggests a very strong binding affinity to the GSK-3β enzyme.

Table 1: Potency of GSK-3β Inhibitor 2

| Parameter | Value |

|---|---|

| IC50 | 1.1 nM targetmol.com |

| Ki | Not Reported |

Interactive data table. Click headers to sort.

Kinetic Studies with Varying Substrate and ATP Concentrations

To determine the mode of inhibition, kinetic assays are performed by measuring the enzyme's reaction rate at various concentrations of the substrate and ATP, both in the absence and presence of the inhibitor. nih.gov

While specific kinetic studies for GSK-3β Inhibitor 2 are not available in the provided search results, the general methodology involves:

Varying ATP Concentration: The concentration of the substrate (e.g., a phospho-peptide) is held constant while the concentration of ATP is varied. The reaction velocity is measured with and without the inhibitor. If the inhibitor is ATP-competitive, it will appear less potent at higher ATP concentrations. nih.gov

Varying Substrate Concentration: The concentration of ATP is held constant while the concentration of the substrate is varied. The reaction velocity is measured with and without the inhibitor. If the inhibitor is substrate-competitive, its apparent potency will decrease as the substrate concentration increases.

Structural and binding information suggests that GSK-3β Inhibitor 2 functions as an ATP-competitive inhibitor. targetmol.com X-ray crystallography data shows that it forms hydrogen bonds with the hinge region residue Valine 135 (V135) and a critical hydrogen bond with Lysine 85 (K85), which are key interactions within the ATP-binding pocket. targetmol.com This mode of action implies that it directly competes with ATP for binding to the enzyme, rather than competing with the substrate.

Lineweaver–Burk Plot Analysis

The Lineweaver–Burk plot, or double reciprocal plot, is a graphical method used to analyze enzyme kinetics and determine the mechanism of inhibition. wikipedia.org It plots the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]). wikipedia.org

Although a specific Lineweaver–Burk plot for GSK-3β Inhibitor 2 is not available, the analysis for different types of inhibitors yields distinct patterns: wikipedia.org2minutemedicine.com

Competitive Inhibition: In the presence of a competitive inhibitor, the lines on the plot will intersect at the same point on the y-axis (1/Vmax). This indicates that the maximum velocity (Vmax) is unchanged, but the apparent Michaelis constant (Km) increases. For an ATP-competitive inhibitor like GSK-3β Inhibitor 2 is suggested to be, the lines would intersect on the y-axis when plotting 1/V against 1/[ATP]. nih.gov

Non-competitive Inhibition: The lines will intersect on the x-axis (-1/Km), indicating that the Km is unchanged, but the Vmax is decreased. nih.gov2minutemedicine.com

Uncompetitive Inhibition: The lines will be parallel, indicating a decrease in both Vmax and Km. wikipedia.org

Mixed Inhibition: The lines will intersect at a point other than the x or y-axis. wikipedia.org

Based on the evidence that GSK-3β Inhibitor 2 binds in the ATP pocket, a Lineweaver-Burk analysis with varied ATP concentrations would be expected to show a pattern of competitive inhibition. targetmol.comnih.gov

Table 2: Compound Names

| Compound Name |

|---|

| GSK-3β Inhibitor 2 |

| L803-mts |

Modulation of Downstream Signaling Pathways by Gsk 3β Inhibitor 2

Impact on Insulin (B600854) Signaling Pathway Components

GSK-3β is a key negative regulator in the insulin signaling cascade. Its inhibition has been shown to mimic and, in some cases, enhance insulin's effects on glucose metabolism. The expression and activity of GSK-3 are often elevated in states of insulin resistance, such as in type 2 diabetes. diabetesjournals.orgmdpi.com

Glycogen (B147801) synthase (GS) is the rate-limiting enzyme in the synthesis of glycogen, the primary form of glucose storage in the liver and skeletal muscle. GSK-3β phosphorylates GS, which leads to its inactivation. diabetesjournals.orgnih.gov Inhibition of GSK-3β by compounds like GSK-3β Inhibitor 2 prevents this phosphorylation, resulting in the activation of GS. diabetesjournals.org

Acute treatment of cultured human skeletal muscle cells with a selective GSK-3 inhibitor led to a dose-dependent activation of glycogen synthase. diabetesjournals.org This effect was found to be more potent than the maximal response achievable with insulin. diabetesjournals.org Furthermore, when used in combination with submaximal doses of insulin, the inhibitor produced an additive effect on GS activation. diabetesjournals.org Studies in diabetic rat models have shown that GSK-3 inhibition significantly increases liver glycogen synthesis, contributing to improved oral glucose disposal. diabetesjournals.org

| Condition | Effect on GS Activity | Mechanism | Reference Finding |

|---|---|---|---|

| Acute GSK-3β Inhibition | Activation | Prevention of inhibitory phosphorylation | Dose-dependent activation of GS in human skeletal muscle cells. diabetesjournals.org |

| GSK-3β Inhibition vs. Insulin | Greater activation than maximal insulin response | Direct and more complete blockage of GSK-3β activity | GSK-3 inhibitor stimulated GS by 103 ± 25% over basal, compared to 48 ± 9% for insulin. diabetesjournals.org |

| Combined with Insulin | Additive activation | Acts through a mechanism that is additive to insulin's | Co-treatment resulted in a 103 ± 10% stimulation over basal. diabetesjournals.org |

| In Diabetic Models (ZDF rats) | Significant activation in liver and muscle | Enhanced liver glycogen synthesis | Resulted in a threefold activation of muscle GS and a threefold increase in liver glycogen synthesis. diabetesjournals.org |

Insulin Receptor Substrate-1 (IRS-1) is a critical docking protein in the insulin signaling pathway. Upon insulin binding to its receptor, IRS-1 is tyrosine-phosphorylated, initiating downstream signals. GSK-3β can phosphorylate IRS-1 on serine residues, which impairs its ability to be tyrosine-phosphorylated and thus attenuates insulin signaling. nih.goveijppr.com

Chronic treatment of human skeletal muscle cells with a GSK-3 inhibitor resulted in a significant, approximately 3.5-fold increase in IRS-1 protein abundance. diabetesjournals.org This upregulation of IRS-1 is suggested to augment insulin action, particularly on sustained glucose uptake. nih.gov Overexpression of GSK-3β has been shown to decrease IRS-1 levels in mouse skeletal muscle, further supporting the role of GSK-3β in the negative regulation of IRS-1. nih.gov

Glucose Transporter 4 (GLUT4) is the primary insulin-regulated glucose transporter found in adipose tissue and striated muscle. Its translocation to the cell membrane is essential for glucose uptake. While acute inhibition of GSK-3β primarily affects glycogen synthase activity with little immediate impact on glucose uptake, chronic inhibition can enhance this process. nih.gov

Prolonged exposure (4 days) of human skeletal muscle cells to a GSK-3 inhibitor led to an increase in both basal and insulin-stimulated glucose uptake. diabetesjournals.org Notably, this upregulation of glucose uptake activity occurred without any change in the total cellular protein content of GLUT1 or GLUT4. diabetesjournals.org However, other studies in animal models with long-term treatment of a GSK-3 inhibitor have reported an upregulation of GLUT4 in muscle tissue, suggesting that GLUT4 may be involved in the long-term effects of GSK-3 inhibition on glucose homeostasis. nih.gov

Wnt/β-catenin Pathway Regulation

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. A key regulatory step in this pathway is the control of the stability of the transcriptional coactivator β-catenin, a process in which GSK-3β plays a central role. nih.govaacrjournals.org

In the absence of a Wnt signal, β-catenin is part of a "destruction complex" that includes GSK-3β, Axin, and Adenomatous Polyposis Coli (APC). nih.gov Within this complex, GSK-3β phosphorylates β-catenin at specific serine and threonine residues. nih.gov This phosphorylation event marks β-catenin for ubiquitination and subsequent degradation by the proteasome, keeping its cytoplasmic levels low. aacrjournals.orgoup.com

Inhibition of GSK-3β activity prevents the phosphorylation of β-catenin. nih.gov This leads to the stabilization of β-catenin, allowing it to accumulate in the cytoplasm and subsequently translocate to the nucleus. oup.compnas.org Pharmacological inhibition of GSK-3β has been shown to effectively induce β-catenin stabilization and its nuclear localization. nih.govpnas.org

| Parameter | State without GSK-3β Inhibition (Wnt-off) | State with GSK-3β Inhibition (Wnt-on mimic) | Mechanism of Change |

|---|---|---|---|

| β-catenin Phosphorylation | Phosphorylated by GSK-3β | Phosphorylation is blocked | Direct inhibition of GSK-3β kinase activity. nih.gov |

| β-catenin Stability | Unstable, targeted for degradation | Stabilized | Lack of phosphorylation prevents recognition by ubiquitin ligase. oup.com |

| Cytoplasmic β-catenin Level | Low | Accumulates | Degradation is inhibited. pnas.org |

| Nuclear Translocation | Minimal | Increased | Stabilized β-catenin is free to move into the nucleus. researchgate.net |

Once in the nucleus, β-catenin associates with transcription factors of the T-cell factor/lymphoid enhancer factor (TCF/LEF) family. researchgate.net This complex then activates the transcription of a wide array of Wnt target genes. nih.gov These genes are involved in critical cellular processes such as proliferation, differentiation, and cell fate decisions. pnas.org

Inhibition of GSK-3β, by stabilizing β-catenin, leads to the upregulation of these downstream target genes. For example, in embryonal rhabdomyosarcoma cells, treatment with a GSK-3 inhibitor resulted in increased expression of target genes such as axin2, ccnd1 (encoding Cyclin D1), and myca (encoding c-Myc). pnas.org This demonstrates that GSK-3β inhibitors can effectively activate the canonical Wnt/β-catenin signaling pathway and modulate the expression of genes that control cell growth and differentiation. pnas.org

Mechanisms Affecting Apoptotic and Cell Survival Pathways

The inhibition of Glycogen Synthase Kinase-3β (GSK-3β) has profound effects on the signaling pathways that govern cell survival and apoptosis. By modulating the activity of key regulatory proteins, GSK-3β inhibitors can shift the cellular balance between life and death, a mechanism of significant interest in various pathological contexts.

Influence on Pro-apoptotic Factors (e.g., p53, Bim)

GSK-3β is a known regulator of several pro-apoptotic factors, most notably the tumor suppressor protein p53. Research indicates that GSK-3β interacts with p53 in both the nucleus and mitochondria, promoting its apoptotic actions. It forms a complex with nuclear p53 to facilitate p53-induced apoptosis following cellular stresses like DNA damage. Inhibition of GSK-3β has been shown to block the accumulation of p53 that is induced by radiation, leading to a decrease in radiation-dependent apoptosis. This occurs because GSK-3β inhibition can upregulate MDM2, a protein that targets p53 for degradation. Furthermore, inhibiting GSK-3β can prevent the mitochondrial release of cytochrome c, a critical step in the apoptotic cascade that is influenced by p53.

The influence of GSK-3β inhibition on other pro-apoptotic factors, such as Bim (BCL2-like 11), appears to be more context-dependent. For instance, in studies involving certain leukemia cell lines, the inhibition of GSK-3β did not result in a significant change in the levels of Bim protein. This suggests that while the GSK-3β pathway is a critical modulator of apoptosis, its specific effects can vary depending on the cellular type and the specific pro-apoptotic proteins involved.

| Pro-apoptotic Factor | Effect of GSK-3β Inhibition | Mechanism | References |

|---|---|---|---|

| p53 | Decreased apoptotic function | Blocks radiation-induced accumulation of p53 by upregulating MDM2; prevents mitochondrial cytochrome c release. | |

| Bim | No significant change (in some leukemia cells) | The effect appears to be cell-type specific. |

Regulation of Anti-apoptotic Proteins (e.g., Bcl-2, XIAP, Mcl-1)

GSK-3β inhibitors also exert significant control over anti-apoptotic proteins, which are crucial for cell survival. The B-cell lymphoma 2 (Bcl-2) family of proteins are central to this regulation. Inhibition of GSK-3β can lead to an increase in Bcl-2 levels, which promotes cell survival by blocking the apoptotic pathway. However, in other contexts, such as chronic lymphocytic leukemia, GSK-3β inhibition has been observed to downregulate Bcl-2 and X-linked inhibitor of apoptosis protein (XIAP), thereby promoting apoptosis. In certain leukemia cells, GSK-3β inactivation was found to reduce the expression of the anti-apoptotic gene Bcl2 by targeting the transcription factor c-Myb.

Myeloid cell leukemia-1 (Mcl-1) is another critical anti-apoptotic protein regulated by GSK-3β. Mcl-1 is characterized by a short half-life, allowing it to act as a rapid sensor for cell death signals. GSK-3β can phosphorylate Mcl-1, which targets it for rapid degradation by the proteasome. Consequently, inhibiting GSK-3β activity can block this degradation, leading to an accumulation of Mcl-1 and enhanced cell survival. This stabilization of Mcl-1 is a key mechanism by which GSK-3β inhibitors can prevent apoptosis.

| Anti-apoptotic Protein | Effect of GSK-3β Inhibition | Mechanism | References |

|---|---|---|---|

| Bcl-2 | Variable (increase or decrease) | Can increase Bcl-2 levels, but can also downregulate Bcl-2 in certain cancer types via transcription factors like c-Myb. | |

| XIAP | Decreased expression (in some cancers) | Inhibition of GSK-3 can lead to reduced binding of p65 to the XIAP gene promoter. | |

| Mcl-1 | Increased levels/stabilization | Prevents GSK-3β-mediated phosphorylation and subsequent proteasomal degradation. |

Cell Cycle Control and Proliferation

GSK-3β is a key kinase in pathways that control cell cycle progression and proliferation. Its inhibition can therefore significantly alter the normal sequence of cell division.

Regulation of Cell Cycle Checkpoints (e.g., G1/S transition)

The transition from the G1 phase to the S phase is a critical checkpoint in the cell cycle, and GSK-3β activity is instrumental in its regulation. Studies have shown that active GSK-3β can induce a G1 cell cycle arrest. Conversely, the inhibition of GSK-3β's kinase activity may promote the G1/S transition, allowing cells to proceed with DNA replication. One mechanism for this is the regulation of other cell cycle proteins. For example, inactivation of GSK-3β can lead to the accumulation of CDC25A phosphatase, a protein that helps accelerate entry into the S phase.

Impact on Cell Cycle Regulatory Proteins (e.g., Cyclin D1, c-Myc)

GSK-3β directly influences the stability of key cell cycle regulatory proteins. Cyclin D1, which is essential for the G1/S transition, is a well-known substrate of GSK-3β. Phosphorylation of Cyclin D1 by GSK-3β targets it for rapid proteolytic turnover. Therefore, inhibition of GSK-3β can lead to the stabilization and accumulation of Cyclin D1, promoting cell cycle progression. However, some studies suggest that GSK-3β has a limited role in regulating Cyclin D1 levels throughout the cell cycle, indicating the complexity of this regulatory network.

The oncoprotein c-Myc is another critical transcription factor for cell proliferation that is regulated by GSK-3β. Similar to Cyclin D1, GSK-3β is thought to phosphorylate c-Myc, leading to its degradation. In some leukemia cells, treatment with GSK-3β inhibitors has been shown to strongly reduce the mRNA levels of c-Myc, contributing to an anti-proliferative effect.

| Regulatory Protein | Effect of GSK-3β Inhibition | Mechanism | References |

|---|---|---|---|

| Cyclin D1 | Stabilization and accumulation (conflicting reports exist) | Prevents phosphorylation-dependent degradation. | |

| c-Myc | Decreased expression | Reduces mRNA levels and prevents phosphorylation-dependent degradation. | |

| CDC25A | Accumulation | Inactivation of GSK-3β leads to accumulation, accelerating S phase entry. |

Immune Response Modulation

GSK-3β is emerging as a pivotal regulator of both innate and adaptive immune responses. Its inhibition can significantly alter the production of inflammatory mediators and the function of immune cells. GSK-3β inhibitors have been shown to modulate the immune system by upregulating the anti-inflammatory cytokine IL-10 while down-regulating pro-inflammatory cytokines such as IL-12p40 and IL-6.

In the context of adaptive immunity, GSK-3β inhibition has been demonstrated to increase the function of CD8+ T cells and enhance viral clearance in preclinical models. It can also increase the production of IL-2 in both CD4+ and CD8+ T cells, a cytokine crucial for T cell proliferation and activation. The mechanism often involves the modulation of transcription factors like NF-κB. While active GSK-3β can promote NF-κB activation and a pro-inflammatory response, its inhibition often leads to an anti-inflammatory state by inactivating NF-κB. Furthermore, GSK-3β inhibition influences Type I and Type II interferon (IFN) signaling, which is critical for antiviral responses and immune regulation. This broad range of effects highlights the potential of GSK-3β inhibitors to recalibrate immune responses in various disease states.

Effects on T-cell Function and Proliferation (e.g., CD8+ T cells)

GSK-3 is constitutively active in resting T-cells, maintaining them in a quiescent state scientificarchives.com. Inhibition of GSK-3 can substitute for CD28 co-stimulation, a critical signal for T-cell activation, thereby enhancing T-cell proliferation nih.govnih.gov. Mechanistically, GSK-3β phosphorylates and promotes the nuclear export of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for T-cell activation and proliferation. Inhibition of GSK-3β leads to the accumulation of dephosphorylated NFAT in the nucleus, promoting the transcription of genes like Interleukin-2 (IL-2) that are essential for T-cell proliferation nih.govnih.gov.

Studies using the GSK-3β inhibitor CHIR-99021 have demonstrated augmented migratory behavior of human T-lymphocytes frontiersin.org. Furthermore, the inhibition of GSK-3β can lead to the generation of multipotent CD8+ memory stem cells with enhanced antitumor capacities by blocking T-cell differentiation through the Wnt/β-catenin pathway researchgate.net. Exploratory biomarker data from studies with the GSK-3β inhibitor elraglusib have shown an increase in CD8+ T cells in tumors mdpi.com.

Effects of GSK-3β Inhibition on T-cell Function

| GSK-3β Inhibitor | Effect on T-cells | Mechanism | Reference |

|---|---|---|---|

| General GSK-3β inhibitors | Enhanced T-cell proliferation | Substitutes for CD28 co-stimulation; promotes nuclear localization of NFAT | nih.govnih.gov |

| CHIR-99021 | Augmented T-lymphocyte migration | Not specified | frontiersin.org |

| General GSK-3β inhibitors | Generation of multipotent CD8+ memory stem cells | Blocks T-cell differentiation via Wnt/β-catenin pathway | researchgate.net |

| Elraglusib | Increased CD8+ T cells in tumors | Immune-modulating effects | mdpi.com |

Regulation of Immune Checkpoint Molecule Expression (e.g., PD-1, LAG-3)

GSK-3β has been identified as a key upstream kinase that regulates the expression of immune checkpoint molecules like Programmed cell death protein 1 (PD-1) and Lymphocyte-activation gene 3 (LAG-3) on T-cells scientificarchives.comresearchgate.net.

Inhibition of GSK-3 has been shown to downregulate the expression of both PD-1 and LAG-3 on CD4+ and CD8+ T cells scientificarchives.comstocktitan.net. This downregulation leads to enhanced cytolytic T-cell function and can reduce tumor growth stocktitan.net. The mechanism behind this regulation involves the transcription factor T-bet (Tbx21). GSK-3 inhibition increases the expression of T-bet, which in turn binds to the promoters of the PD-1 and LAG-3 genes, inhibiting their transcription scientificarchives.comstocktitan.net.

The use of GSK-3 small molecule inhibitors has been shown to be as effective as anti-PD-1 antibodies in controlling the growth of melanoma in preclinical models scientificarchives.com. Furthermore, combining GSK-3 inhibition with LAG-3 blockade resulted in enhanced tumor clearance stocktitan.net.

Regulation of Immune Checkpoint Molecules by GSK-3β Inhibition

| GSK-3β Inhibitor | Effect on Immune Checkpoint Molecules | Mechanism | Reference |

|---|---|---|---|

| General GSK-3β inhibitors | Downregulation of PD-1 and LAG-3 expression on T-cells | Increased expression of T-bet, which inhibits PD-1 and LAG-3 transcription | scientificarchives.comstocktitan.net |

| Small Molecule Inhibitors | As effective as anti-PD-1 in controlling melanoma growth | Enhanced cytolytic T-cell function | scientificarchives.com |

Attenuation of Inflammatory Responses (e.g., NF-κB, cytokines)

GSK-3β is a critical regulator of inflammatory responses, often acting as a positive regulator of pro-inflammatory pathways. Its inhibition can therefore lead to the attenuation of inflammation.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation. While the precise role of GSK-3β in NF-κB signaling is complex and can be context-dependent, several studies have shown that GSK-3β inhibition can suppress NF-κB activity ijmr.net.in. For instance, the GSK-3β inhibitor TDZD-8 has been shown to inhibit the phosphorylation of NF-κB p65 and IκB by inhibiting the TLR4/MyD88 pathway, thereby reducing the production of downstream inflammatory factors medchemexpress.com. The novel GSK-3β inhibitor elraglusib also targets molecular pathways in cancer through the inhibition of NF-κB caymanchem.com.

Inhibition of GSK-3β has been demonstrated to decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in various models of inflammation scientificarchives.commedchemexpress.comnih.govnih.gov. For example, treatment with the GSK-3β inhibitor Tideglusib (B1682902) significantly decreased the production of TNF-α and MCP-1 in LPS-stimulated macrophage-like cells scientificarchives.com.

Attenuation of Inflammatory Responses by GSK-3β Inhibition

| GSK-3β Inhibitor | Effect on Inflammatory Pathways | Mechanism | Reference |

|---|---|---|---|

| TDZD-8 | Inhibition of NF-κB pathway | Inhibits phosphorylation of NF-κB p65 and IκB via the TLR4/MyD88 pathway | medchemexpress.com |

| Elraglusib | Inhibition of NF-κB | Targets NF-κB pathway in cancer | caymanchem.com |

| Tideglusib | Decreased production of pro-inflammatory cytokines (TNF-α, MCP-1) | Suppression of activated macrophages | scientificarchives.com |

| General GSK-3β inhibitors | Decreased production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | General anti-inflammatory effects | nih.govnih.gov |

Neurobiological Signaling Cascades

GSK-3β is heavily implicated in the pathophysiology of neurodegenerative diseases, particularly Alzheimer's disease, through its role in key neurobiological signaling cascades.

Regulation of Tau Protein Phosphorylation and Aggregation

Hyperphosphorylation of the microtubule-associated protein tau is a central event in the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease. GSK-3β is a primary kinase responsible for this pathological phosphorylation of tau.

"GSK-3β inhibitor 2" has been shown to be effective in this regard. In a preclinical study using the 3xTg mouse model of Alzheimer's disease, oral administration of "GSK-3β inhibitor 2" resulted in a significant reduction in the levels of phosphorylated tau in the brain nih.govresearchgate.net. This demonstrates the potential of this specific inhibitor to directly target a key pathological process in Alzheimer's disease.

Other GSK-3β inhibitors have also shown similar effects. For instance, a series of 3-indolyl-4-indazolylmaleimides were found to inhibit Tau phosphorylation at a GSK-3β-specific site (Ser 396/404) nih.gov. The inhibition of GSK-3β is a well-established strategy to reduce tau hyperphosphorylation and, consequently, the formation of NFTs.

Regulation of Tau Protein by GSK-3β Inhibition

| GSK-3β Inhibitor | Effect on Tau Protein | Model | Reference |

|---|---|---|---|

| GSK-3β inhibitor 2 | Decreased brain levels of phosphorylated tau | 3xTg mouse model of Alzheimer's disease | nih.govresearchgate.net |

| 3-indolyl-4-indazolylmaleimides | Inhibition of Tau phosphorylation at Ser 396/404 | Cell-based assays | nih.gov |

| General GSK-3β inhibitors | Reduction of tau hyperphosphorylation | Various preclinical models |

Modulation of Amyloid-Beta (Aβ) Processing

The production and accumulation of amyloid-beta (Aβ) peptides, which form senile plaques, is another key pathological hallmark of Alzheimer's disease. GSK-3β has been shown to regulate the processing of the amyloid precursor protein (APP), from which Aβ is derived.

Inhibition of GSK-3β can modulate Aβ processing and reduce its production. Studies have shown that GSK-3β can regulate the cleavage of APP by γ-secretase, a key enzyme in the generation of Aβ. Inhibition of GSK-3β has been found to reduce Aβ production in various Alzheimer's disease murine models. Furthermore, GSK-3β inhibition has been observed to robustly decrease the load of oligomeric Aβ in the brains of transgenic mice. The inhibition of GSK3-β in APP mutant cell lines has been demonstrated to be an effective method for reducing the BACE1 cleavage of APP, leading to a significant decrease in the levels of Aβ peptides.

Influence on Synaptic Plasticity and Neurodevelopment

GSK-3β plays a critical role in synaptic plasticity, the cellular mechanism underlying learning and memory, and is also essential for normal neurodevelopment.

GSK-3β is a key regulator of N-methyl-D-aspartate receptor (NMDAR)-dependent long-term depression (LTD), a form of synaptic plasticity. Pharmacological inhibition of GSK-3 has been shown to prevent the induction of LTD. By inhibiting LTD, GSK-3 inhibitors can shift the balance of synaptic plasticity towards long-term potentiation (LTP), which is associated with learning and memory formation. Indeed, systemic administration of the highly selective GSK-3 inhibitor CT99021 has been shown to facilitate the rate of learning and enhance the accuracy of long-term spatial memory in mice.

During neurodevelopment, GSK-3β is involved in processes such as neuronal proliferation, differentiation, and neurite outgrowth. Inhibition of GSK-3β has been shown to promote neurite outgrowth in in vitro models of neuronal development. Furthermore, GSK-3β activity is essential for normal neurodevelopment, and its hyperactivity has been implicated in neurodevelopmental defects frontiersin.org.

Influence of GSK-3β Inhibition on Synaptic Plasticity and Neurodevelopment

| GSK-3β Inhibitor | Effect | Mechanism/Observation | Reference |

|---|---|---|---|

| CT99021 | Facilitated learning and enhanced spatial memory | Reversible block of NMDAR-dependent LTD | |

| General GSK-3β inhibitors | Promotion of neurite outgrowth | Observed in in vitro neuronal development models | |

| General GSK-3β inhibitors | Essential for normal neurodevelopment | Hyperactivity implicated in neurodevelopmental defects | frontiersin.org |

Interplay with Oxidative Stress Pathways (e.g., Nrf2/ARE)

Glycogen synthase kinase-3β (GSK-3β) has been identified as a critical negative regulator of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that governs the antioxidant response. nih.govnih.gov The inhibition of GSK-3β disrupts this negative regulation, leading to the activation of the Nrf2-mediated antioxidant defense system.

Research in cerebellar granule neurons has demonstrated that direct inhibition of GSK-3β results in the nuclear accumulation of Nrf2. nih.gov This translocation to the nucleus is a critical step for Nrf2 to function as a transcription factor. The increased nuclear presence of Nrf2 following GSK-3β inhibition correlates with the upregulated expression of downstream antioxidant and phase II detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), glutathione (B108866) peroxidase, and glutathione S-transferase A1. nih.govnih.govucm.es This response enhances cellular protection against oxidative stress. ucm.esbohrium.com For instance, the GSK-3β inhibitor TDZD-8 has been shown to induce the Nrf2/thioredoxin reductase-2 (TrxR2) signaling pathway, offering protection against renal ischemia/reperfusion injury in diabetic models. karger.com

The mechanism by which GSK-3β controls Nrf2 involves direct phosphorylation. GSK-3β can phosphorylate Nrf2 at specific serine residues within its Neh6 domain (Ser334/Ser338/Ser342). ucm.esdovepress.com This phosphorylation event signals Nrf2 for recognition by the β-TrCP E3 ubiquitin ligase complex, leading to its subsequent proteasomal degradation. dovepress.com This process effectively promotes the nuclear exclusion and turnover of Nrf2, thereby suppressing the antioxidant response. nih.govucm.es Furthermore, GSK-3β can indirectly modulate Nrf2 by phosphorylating and activating the kinase Fyn, which in turn phosphorylates Nrf2 at Tyr568, facilitating its export from the nucleus. nih.gov Therefore, the application of a GSK-3β inhibitor counters these phosphorylation events, stabilizing Nrf2, promoting its accumulation in the nucleus, and activating the Antioxidant Response Element (ARE), leading to the transcription of protective genes.

| Parameter | Effect of GSK-3β Inhibition | Mechanism | Key Downstream Effects |

|---|---|---|---|

| Nrf2 Localization | Promotes nuclear accumulation | Prevents GSK-3β-mediated phosphorylation, which signals for nuclear exclusion and degradation. nih.govnih.govucm.es | Increased binding of Nrf2 to Antioxidant Response Elements (ARE) in gene promoters. |

| Nrf2 Stability | Increases Nrf2 protein stability | Inhibits phosphorylation that leads to β-TrCP-mediated ubiquitination and proteasomal degradation. dovepress.com | Higher cellular levels of Nrf2 protein available for activation. |

| Target Gene Expression | Upregulates expression of Nrf2 target genes | Enhanced transcriptional activity of Nrf2 in the nucleus. | Increased protein levels of HO-1, NQO1, and other antioxidant enzymes. nih.govucm.es |

| Cellular Outcome | Enhances cellular resistance to oxidative stress | Bolsters the endogenous antioxidant defense system. ucm.es | Protection against oxidant-induced cell damage and apoptosis. bohrium.com |

Other Relevant Signaling Pathways

GSK-3β is an integral component of the Hedgehog (Hh) signaling pathway, a critical cascade in embryonic development and tissue homeostasis. nih.govthieme-connect.com In the absence of an Hh ligand, GSK-3β is part of a large cytoplasmic protein complex, known as the Hedgehog signaling complex (HSC), which also includes key proteins like Costal2 (Cos2), Fused (Fu), and Suppressor of fused (Sufu). thieme-connect.comnih.gov Within this complex, GSK-3β, along with other kinases such as Protein Kinase A (PKA) and Casein Kinase 1 (CK1), phosphorylates the transcription factor Cubitus interruptus (Ci) in Drosophila, or its mammalian homologs, the Gli proteins. thieme-connect.com This phosphorylation primes Gli for proteolytic processing into a truncated repressor form, which then translocates to the nucleus to inhibit the transcription of Hh target genes.

The inhibition of GSK-3β is expected to disrupt the formation or function of this inhibitory complex. By preventing the phosphorylation of Gli proteins, a GSK-3β inhibitor would block their processing into repressor forms. This allows the full-length Gli activator proteins to accumulate and translocate to the nucleus, where they can activate the transcription of Hh pathway target genes. Thus, GSK-3β acts as a negative regulator of the Hh pathway, and its inhibition leads to pathway activation.

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling network that regulates cell growth, proliferation, survival, and metabolism. GSK-3β is a key substrate and a downstream effector of this pathway. researchgate.netnih.gov The serine/threonine kinase Akt directly phosphorylates GSK-3β at an N-terminal serine residue (Ser9 in GSK-3β). nih.govmdpi.com This phosphorylation event induces a conformational change, causing the N-terminal region to act as a pseudosubstrate, which blocks the active site and inhibits the kinase activity of GSK-3β. nih.gov Consequently, signaling through PI3K/Akt leads to the inactivation of GSK-3β.

While GSK-3β is regulated by Akt, it also exerts feedback control on the PI3K/Akt/mTOR network by phosphorylating several of its components. researchgate.nethw.ac.uk This creates a complex web of interactions:

TSC2: GSK-3β can phosphorylate and inhibit Tuberous Sclerosis Complex 2 (TSC2), a key negative regulator of the mTORC1 complex. hw.ac.uk This suggests that active GSK-3β can contribute to mTORC1 activation.

RICTOR: GSK-3β has been shown to phosphorylate RICTOR, an essential component of the mTORC2 complex. This phosphorylation can mark RICTOR for proteasomal degradation, which would, in turn, reduce mTORC2 activity and subsequent Akt activation, forming a negative feedback loop. hw.ac.uk

PTEN: GSK-3β can also phosphorylate the tumor suppressor PTEN, a phosphatase that opposes PI3K signaling.

IRS1: The insulin receptor substrate 1 (IRS1), an upstream activator of the PI3K pathway, is another substrate of GSK-3β.

Inhibition of GSK-3β with a compound like GSK-3beta inhibitor 2 mimics the downstream effects of Akt activation on GSK-3β-specific substrates. By preventing the phosphorylation of its targets, a GSK-3β inhibitor can modulate the intricate balance and feedback mechanisms within the PI3K/Akt/mTOR signaling axis.

| Component | Interaction with GSK-3β | Effect of GSK-3β Inhibition |

|---|---|---|

| Akt (PKB) | Akt phosphorylates and inactivates GSK-3β at Ser9. nih.govmdpi.com | Mimics the effect of Akt activation on GSK-3β. |

| TSC2 | GSK-3β phosphorylates and may inhibit TSC2, a negative regulator of mTORC1. hw.ac.uk | May lead to increased TSC2 activity and subsequent inhibition of mTORC1, depending on cellular context. |

| RICTOR (mTORC2) | GSK-3β phosphorylates RICTOR, promoting its degradation. hw.ac.uk | Stabilizes RICTOR, potentially enhancing mTORC2 activity and promoting a positive feedback on Akt. |

| PTEN | GSK-3β phosphorylates PTEN, potentially modulating its stability and activity. hw.ac.uk | Alters PTEN phosphorylation status, impacting the overall PI3K signaling output. |

The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and differentiation. nih.gov Research has uncovered a reciprocal regulatory relationship between GSK-3β and the ERK1/2 pathway. GSK-3β functions as a negative regulator of ERK1/2 signaling. nih.gov

Studies using specific GSK-3 inhibitors, such as SB-216763, or RNA interference have shown that suppression of GSK-3β leads to a significant increase in the phosphorylation and activation of ERK1/2 in human colon cancer cell lines. nih.gov This effect appears to be mediated through the activation of Protein Kinase Cδ (PKCδ), as inhibiting PKCδ attenuates the ERK1/2 phosphorylation induced by the GSK-3β inhibitor. nih.gov The activation of ERK1/2 following GSK-3β inhibition has functional consequences, including the increased expression of ERK1/2 downstream targets like cyclooxygenase-2 (COX-2) and interleukin-8 (IL-8). nih.gov

Conversely, the ERK1/2 pathway can also inhibit GSK-3β activity. This inhibition occurs through a novel mechanism that is independent of the canonical inhibitory phosphorylation at Ser9. nih.gov Activation of the ERK1/2 pathway can protect neurons from apoptosis induced by GSK-3β, highlighting a functional antagonism between these two kinases. nih.gov Therefore, inhibition of GSK-3β not only removes a brake on the ERK1/2 pathway, leading to its activation, but also engages a complex crosstalk that influences cell fate decisions.

| Interaction | Description | Consequence of GSK-3β Inhibition |

|---|---|---|

| GSK-3β → ERK1/2 | GSK-3β negatively regulates ERK1/2. Its activity suppresses ERK1/2 phosphorylation. nih.gov | Leads to increased phosphorylation and activation of ERK1/2, mediated by PKCδ. nih.gov |

| ERK1/2 → GSK-3β | The ERK1/2 pathway can inhibit GSK-3β activity via a mechanism independent of Ser9 phosphorylation. nih.gov | Not directly applicable, but highlights the reciprocal nature of the pathway interaction. |

| Downstream Targets | Activation of ERK1/2 leads to the expression of target genes like COX-2 and IL-8. | Causes increased expression of COX-2 and IL-8 due to the sustained activation of ERK1/2. nih.gov |

Preclinical Therapeutic Potential of Gsk 3β Inhibitor 2

Research in Alzheimer's Disease Models

The role of GSK-3β in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease (AD), has positioned it as a key therapeutic target. Preclinical research has explored the potential of GSK-3β inhibitor 2 to mitigate AD-related pathology in established animal models.

Studies utilizing the LaFerla 3xTg-C57BL6 mouse model of Alzheimer's disease have provided direct evidence of the therapeutic potential of GSK-3β inhibitor 2. This model is particularly relevant as it develops both amyloid-beta plaques and neurofibrillary tangles composed of hyperphosphorylated tau, mimicking key aspects of human AD pathology.

In this model, oral administration of GSK-3β inhibitor 2 was shown to significantly decrease the levels of hyperphosphorylated tau. Specifically, a notable reduction in tau phosphorylated at the Ser396 epitope was observed. This finding is significant as phosphorylation at this site is considered a critical event in the formation of neurofibrillary tangles. The compound is noted for its ability to cross the blood-brain barrier, a crucial property for any centrally acting therapeutic agent.

Table 1: Effect of GSK-3β Inhibitor 2 on Tau Phosphorylation in a Murine AD Model

| Compound | Animal Model | Key Finding |

|---|---|---|

| GSK-3β inhibitor 2 | LaFerla 3xTg-C57BL6 mice | Significant reduction of hyperphosphorylated Tau (Ser396) |

A comprehensive review of published preclinical studies yielded no specific data on the effects of GSK-3β inhibitor 2 on cognitive function in animal models of Alzheimer's disease. While the inhibition of GSK-3β is a therapeutic strategy that has been linked to cognitive improvements in broader studies with other inhibitors, specific research detailing such outcomes for GSK-3β inhibitor 2 is not available in the reviewed literature.

Investigations in Cancer Models

GSK-3β is involved in numerous signaling pathways that are often dysregulated in cancer, making it a target for oncological research. However, the preclinical evaluation of GSK-3β inhibitor 2 in cancer models appears to be limited.

Despite the use of patient-derived xenograft (PDX) models to evaluate the efficacy of other GSK-3β inhibitors in cancers like glioblastoma, a thorough search of scientific literature did not identify any studies assessing the specific efficacy of GSK-3β inhibitor 2 in PDX models.

Syngeneic mouse models, which utilize immunocompetent mice to study the interaction between cancer and the immune system, are valuable tools in preclinical oncology. However, there is no available research data from studies using GSK-3β inhibitor 2 in syngeneic mouse cancer models.

The potential for GSK-3β inhibitors to enhance the efficacy of standard chemotherapeutic agents has been demonstrated with several compounds in preclinical settings. This approach aims to overcome chemoresistance, a major challenge in cancer treatment. Nevertheless, a detailed review of the literature found no specific preclinical studies investigating the potential of GSK-3β inhibitor 2 to sensitize cancer cells to chemotherapeutic agents.

Modulation of Tumor Microenvironment Components

There is no specific preclinical research available that details the effects of either GSK3β Inhibitor II (tip-oxadiazole) or the GSK-3β inhibitor 2 (Compound 3; HY 130795) on the components of the tumor microenvironment. Studies investigating their impact on tumor-associated immune cells, angiogenesis, or stromal cell interactions have not been published.

Studies in Metabolic Disorder Models

Improvement of Insulin (B600854) Sensitivity and Glucose Homeostasis in Animal Models

Detailed preclinical studies on the effects of GSK3β Inhibitor II (tip-oxadiazole) or GSK-3β inhibitor 2 (Compound 3; HY 130795) in animal models of metabolic disorders are not present in the current scientific literature. Consequently, there are no specific findings regarding their potential to improve insulin sensitivity or regulate glucose homeostasis.

Cardioprotective Effects in Metabolic Syndrome Models

There is a lack of available data from preclinical studies assessing the cardioprotective effects of either GSK3β Inhibitor II (tip-oxadiazole) or GSK-3β inhibitor 2 (Compound 3; HY 130795) in the context of metabolic syndrome models.

Neurodegenerative Disease Beyond Alzheimer's Disease

While the primary focus of research for these compounds has been Alzheimer's disease, there is no published evidence to detail their preclinical therapeutic potential in other neurodegenerative conditions as specified below.

Huntington's Disease Models (e.g., R6/2 mice)

Investigations into the therapeutic efficacy of GSK3β Inhibitor II (tip-oxadiazole) or GSK-3β inhibitor 2 (Compound 3; HY 130795) in established animal models of Huntington's disease, such as the R6/2 mouse model, have not been reported.

Parkinson's Disease Models

The preclinical therapeutic potential of GSK3β Inhibitor II (tip-oxadiazole) or GSK-3β inhibitor 2 (Compound 3; HY 130795) has not been evaluated in animal models of Parkinson's disease.

Due to this absence of specific research data for the compound(s) known as "GSK-3beta inhibitor 2" in the requested therapeutic areas, a detailed article that adheres to the provided outline and content requirements cannot be constructed at this time.

Rett Syndrome Models (e.g., MECP2 knockout mice)

Rett syndrome (RTT) is a rare neurodevelopmental disorder primarily caused by mutations in the MECP2 gene. Preclinical studies using Mecp2 knockout (KO) mice, which mimic many of the symptoms observed in humans, have suggested that targeting the GSK-3β pathway could be a viable therapeutic strategy.

Research has shown that GSK-3β activity is deregulated in Mecp2-KO mouse models. nih.gov The use of a specific GSK-3β inhibitor, SB216763, has demonstrated the ability to alleviate several clinical symptoms in these mice. nih.gov In vivo, the inhibition of GSK-3β by SB216763 led to a prolonged lifespan and a reduction in motor deficits in Mecp2-KO mice. nih.gov

At the cellular and molecular level, treatment with SB216763 was found to rescue dendritic networks and spine density, which are often compromised in this mouse model of Rett syndrome. nih.gov Furthermore, the inhibitor induced changes in the properties of excitatory synapses and decreased the nuclear activity of the NF-κB pathway, which is associated with neuroinflammation. nih.gov These findings suggest that the therapeutic effects of GSK-3β inhibition in Rett syndrome models may be mediated through the restoration of synaptic plasticity and the reduction of inflammatory processes in the brain.

Research in Psychiatric and Mood Disorder Models

The link between GSK-3β and bipolar disorder is well-established, partly due to the fact that lithium, a primary treatment for the condition, is a known inhibitor of GSK-3β. jneurosci.org Preclinical research has explored the efficacy of more selective GSK-3β inhibitors in various animal models that mimic the manic phase of bipolar disorder.

For instance, in a model where hyperactivity is induced by amphetamine in Black Swiss mice, several selective GSK-3β inhibitors were found to be active, selectively inhibiting rearing hyperactivity. oup.com Another inhibitor, AR-A014418, has been shown to reverse manic-like behavior in an ouabain-induced animal model of mania. nih.gov In this model, AR-A014418's effects were evaluated alongside mood stabilizers like lithium and valproate, which also act on the GSK-3β signaling pathway. nih.gov

The novel GSK-3β inhibitor, AF-3581, has demonstrated efficacy in models that replicate aspects of both depressive and manic episodes. In a chronic mild stress paradigm, which simulates depression, AF-3581 prevented the decline in grooming performance and sucrose (B13894) preference. bioworld.com In the resident intruder model, reflective of mania, AF-3581 profoundly inhibited aggressive behavior without affecting social interaction. bioworld.com Transgenic mice overexpressing GSK-3β exhibit behaviors reminiscent of mania, such as hyperactivity, which can be attenuated by GSK-3 inhibitors. jneurosci.org

The role of GSK-3β in schizophrenia is complex, with some studies suggesting its involvement in the neurodevelopmental aspects of the disorder. ahajournals.org The protein Disrupted in Schizophrenia 1 (DISC1), which is linked to an increased risk of schizophrenia, directly interacts with and inhibits GSK-3β. ahajournals.org

In animal models, GSK-3 inhibitors have shown promise in reversing schizophrenia-like symptoms. nih.gov For example, in DISC1 loss-of-function mice that display behaviors analogous to schizophrenia, treatment with the GSK-3β inhibitor SB-216763 reduced hyper-locomotion. nih.gov Another selective inhibitor, SAR502250, has shown neuroprotective effects and the ability to attenuate behavioral impairments in rodent models relevant to neuropsychiatric symptoms. nih.gov Specifically, SAR502250 decreased hyperactivity induced by psychostimulants, a model often used to study psychosis. nih.gov These studies provide evidence that inhibiting GSK-3β may help improve some of the behavioral and cognitive dysfunctions associated with schizophrenia. nih.gov

Dysregulation of GSK-3β signaling has also been implicated in autism spectrum disorder (ASD). nih.gov Preclinical studies in various animal models of ASD have investigated the potential of GSK-3β inhibitors to ameliorate core symptoms. For example, elevated levels of active GSK-3β have been found in the amygdala of mice exposed to valproic acid (VPA) prenatally, a model that confers a high risk of ASD-like behaviors. nih.gov

The GSK-3β inhibitor tideglusib (B1682902) (also known as AMO-02) has been the focus of clinical investigation for ASD. biospace.com Preclinical studies indicated that GSK-3β is overactive in key molecular pathways related to neuronal function and plasticity in neurodevelopmental disorders. biospace.com In other models, such as Shank3b knockout mice, which exhibit social deficits characteristic of ASD, a decrease in GSK-3β activity in the anterior cingulate cortex was linked to synaptic and social defects. frontiersin.org Interestingly, in this specific model, enhancing GSK-3β activity, rather than inhibiting it, was shown to promote social activity. frontiersin.org This highlights the complexity of GSK-3β's role and suggests that therapeutic interventions may need to be targeted to specific deficits in signaling.

Emerging Therapeutic Avenues

Emerging research has identified GSK-3β as a critical player in the cellular response to ischemic injury, such as that occurring during a stroke or myocardial infarction. The role of GSK-3β in this context appears to be phase-dependent, with different effects during the ischemic phase versus the reperfusion phase.

In models of myocardial ischemia, beta isoform-specific inhibition of GSK-3β was found to exacerbate ischemic injury when administered during the prolonged ischemic phase. ahajournals.orgnih.gov Conversely, activating GSK-3β during this phase was shown to be protective. nih.gov However, during the reperfusion phase following ischemia, inhibition of GSK-3β was found to be cardioprotective, reducing myocardial injury. ahajournals.orgnih.gov This protective effect during reperfusion is thought to be mediated by the modulation of mTOR signaling and autophagy. ahajournals.orgnih.gov

In models of cerebral ischemia (stroke), GSK-3β inhibition has demonstrated neuroprotective effects. Treatment with a GSK-3β inhibitor, either immediately or with a delay after the ischemic event, significantly reduced infarct volumes. nih.gov Furthermore, inhibition of GSK-3β enhanced cognitive recovery after stroke in rodent models. nih.gov The inhibitor TDZD-8 has also been shown to reduce hypoxic-ischemic brain injuries in mice. mdpi.com These findings suggest that targeting GSK-3β could be a novel therapeutic strategy for improving outcomes after ischemic events.

| Ischemic Model | Phase of Injury | Effect of GSK-3β Inhibition | Reference |

|---|---|---|---|

| Myocardial Ischemia | Prolonged Ischemia | Exacerbates Injury | ahajournals.orgnih.gov |

| Ischemia/Reperfusion | Protective | ahajournals.orgnih.gov | |

| Cerebral Ischemia (Stroke) | Post-Ischemia | Reduces Infarct Volume | nih.gov |

| Post-Ischemia | Enhances Cognitive Recovery | nih.gov |

Potential in Viral Infections

Glycogen (B147801) synthase kinase 3 beta (GSK-3β) is a serine/threonine kinase that has been identified as a crucial host factor in the life cycle of various viruses. nih.govnih.gov Its involvement in regulating cellular processes that viruses often hijack for their own replication, as well as its role in modulating the host's innate and adaptive immune responses, makes it a significant target for the development of host-directed antiviral therapies. frontiersin.orgnih.govfrontiersin.org Preclinical research has demonstrated that inhibiting GSK-3β can disrupt viral replication and enhance antiviral immunity across different viral families. nih.govfrontiersin.org

Coronaviridae

Research has highlighted an essential role for GSK-3β in the replication of coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.govresearchgate.net The viral nucleocapsid (N) protein, which is critical for packaging the viral genome, is a key target for phosphorylation by host kinases. nih.govresearchgate.net Inhibition of GSK-3β has been found to reduce the phosphorylation of the N protein in cells infected with SARS-CoV, leading to a decrease in viral titer and cytopathic effects. nih.govresearchgate.net

A screening of a focused library of GSK-3β inhibitors against both SARS-CoV-2 and the common cold coronavirus HCoV-229E identified a high proportion of active compounds. nih.govresearchgate.net This suggests that GSK-3β could be a target for broad-spectrum anti-Coronaviridae therapeutics. nih.govresearchgate.net

| Virus | Percentage of Active Compounds (≥50% inhibition) |

|---|---|

| HCoV-229E | 31% |

| SARS-CoV-2 | 19% |

Data from a screening of a GSK-3β-focused inhibitor library showing the percentage of compounds that resulted in ≥50% inhibition of viral infection. nih.gov

One lead compound identified in these screens, T-1686568, demonstrated low micromolar, dose-dependent activity against SARS-CoV-2 and HCoV-229E in various cell lines and primary 2D organoids. nih.govresearchgate.netresearchgate.net This inhibitor was also effective against SARS-CoV-2 variants of concern, including Delta and Omicron. nih.govresearchgate.net Mechanistic studies showed that GSK-3β phosphorylates the SARS-CoV-2 nucleocapsid at specific sites (S180/S184, S190/S194, and T198). nih.govresearchgate.net Inhibition with T-1686568 resulted in an accumulation of the N protein and a reduction in Spike S1 protein levels, indicating that N protein phosphorylation by GSK-3β may be a critical step for the assembly and release of new viral particles. researchgate.net

Retroviridae

GSK-3β is also implicated in the replication of Human Immunodeficiency Virus-1 (HIV-1). nih.gov The viral Tat protein, a potent neurotoxin and a critical regulator of HIV replication, is influenced by GSK-3β activity. nih.gov Studies have shown that pharmacological inhibition of GSK-3β can block Tat-mediated HIV-1 replication. nih.gov

Several GSK-3β inhibitors have shown potential in preclinical models of HIV-1 infection. For instance, derivatives of the inhibitor 6BIO were found to be potent inhibitors of HIV-1 transcription. nih.gov The compound 6BIOder, in particular, displayed significant activity in primary macrophages and astrocytes infected with HIV-1. nih.gov Furthermore, GSK-3β activation has been identified as a convergence point for neurotoxicity mediated by both HIV-1 and opiates, and small molecule inhibitors of GSK-3β have been shown to reduce this neuronal death. nih.gov

| Compound | Cell Type | IC50 |

|---|---|---|

| 6BIO | TZM-bl cells | 40 nM |

| 6BIOder | Primary Macrophages | 4 nM |

| Astrocytes | 0.5 nM |

Table showing the half-maximal inhibitory concentration (IC50) of GSK-3β inhibitors against HIV-1 transcription in different cell types. nih.gov

Orthomyxoviridae

In the context of Influenza A virus (IAV) infection, GSK-3β plays a role in the pathogenesis of vascular hyperpermeability, a hallmark of severe influenza. nih.gov IAV infection of vascular endothelial cells leads to the GSK-3β-mediated degradation of β-catenin, a key component of cell adhesion complexes. nih.gov This degradation results in increased permeability of the vascular endothelium. nih.gov Preclinical studies using RNA interference to suppress GSK-3β in endothelial cells significantly inhibited the degradation of β-catenin caused by IAV infection. nih.gov These findings were also observed in the lungs of IAV-infected mice, suggesting that targeting the GSK-3β/β-catenin pathway could be a strategy to mitigate vascular leakage in severe influenza. nih.gov

Other Viral Infections

The potential of GSK-3β inhibition extends to other viral families through the modulation of the host immune response. frontiersin.orgnih.gov In preclinical models of infections with herpesvirus (MHV-68) and lymphocytic choriomeningitis virus (LCMV-C13), the use of GSK-3 small-molecule inhibitors or GSK-3 siRNA led to enhanced viral clearance. frontiersin.orgnih.gov This effect was associated with an increase in the function of CD8+ T cells and a reduction in the expression of the immune checkpoint receptor PD-1. frontiersin.orgnih.gov

Research Methodologies and Strategies for Gsk 3β Inhibitor 2 Advancement

In Vitro Experimental Approaches

In vitro experiments form the foundation of inhibitor development, providing essential data on a compound's direct effects on enzyme function and cellular behavior in a controlled environment.

Cell-based assays are crucial for understanding how GSK-3β inhibition affects complex cellular functions. Researchers utilize a variety of human and animal cell lines to investigate the impact on cell viability, programmed cell death (apoptosis), and the process of cell specialization (differentiation).

For instance, studies on cancer cells have shown that pharmacological inhibition of GSK-3β can lead to a decrease in cell proliferation and survival. In human osteosarcoma cells, the GSK-3 inhibitor SB216763 was shown to inhibit proliferation and induce apoptosis. spandidos-publications.com Similarly, in neuroblastoma, the specific inhibitor SB415286 was demonstrated to decrease the viability of Neuro-2A cells and promote apoptosis, which was identified using Annexin V and DAPI staining techniques. nih.gov Flow cytometry analysis further revealed that this inhibitor caused an accumulation of cells in the G2/M phase of the cell cycle. nih.gov

In the context of cancer, various GSK-3β inhibitors have been shown to suppress the proliferation of cells from glioblastoma, leukemia, melanoma, and cancers of the ovary, thyroid, prostate, breast, and lung. aacrjournals.org The inhibitor 9-ING-41, for example, demonstrated potent inhibition of tumor growth in models of breast cancer. nih.gov Conversely, in the study of regenerative medicine, inhibitors like CHIR99021 are used to promote the differentiation of stem cells. It has been shown to activate the canonical Wnt/β-catenin signaling pathway, which is essential for processes like osteogenic differentiation. frontiersin.org

Table 1: Effects of GSK-3β Inhibitors on Cellular Processes in Vitro

| Inhibitor | Cell Line | Cellular Process | Observed Effect | Citation(s) |

|---|---|---|---|---|

| SB216763 | MG63 (Osteosarcoma) | Proliferation, Apoptosis | Decreased proliferation, induced apoptosis | spandidos-publications.com |

| SB415286 | Neuro-2A (Neuroblastoma) | Proliferation, Apoptosis, Cell Cycle | Decreased viability, induced apoptosis, G2/M arrest | nih.gov |

| Tideglusib (B1682902) | Neuroblastoma Cells | Apoptosis | Increased proapoptotic proteins | nih.gov |

| 9-ING-41 | Breast Cancer Cells | Cell Survival | Decreased cancer cell survival | nih.gov |

| CHIR99021 | ST2 (Bone Marrow Stromal) | Differentiation | Promoted osteogenic differentiation | frontiersin.org |

| LY2090314 | Neuroblastoma Cells | Cell Growth | Inhibited growth of MYCN amplified & non-amplified cells | nih.gov |

Biochemical assays are fundamental to confirming that a compound directly interacts with and inhibits the GSK-3β enzyme. These assays measure the kinase's ability to phosphorylate its substrates. A common approach involves quantifying the conversion of ATP to ADP, which occurs during the phosphorylation reaction. For example, a luminometer-based assay can be used where the amount of light produced directly correlates with GSK-3β kinase activity. acs.org Another method is the Z'LYTE kinase assay, which uses a FRET peptide that, when phosphorylated by the kinase, is protected from proteolytic cleavage, allowing for a fluorescence-based measurement of enzyme activity. acs.org

These assays are critical for determining an inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC₅₀), and its mechanism of action. Most GSK-3β inhibitors are ATP-competitive, meaning they bind to the same site on the enzyme as ATP, preventing the kinase from using it to phosphorylate substrates. nih.govtandfonline.com However, non-ATP-competitive and substrate-competitive inhibitors are also being developed to achieve greater specificity, as the ATP-binding site is highly conserved among many different kinases. frontiersin.orggskure.com For instance, Tideglusib is a non-ATP-competitive inhibitor. nih.gov Novel substrate-competitive inhibitors have been designed with IC₅₀ values in the low micromolar range (~1–4 μM). mdpi.com

GSK-3β is known to phosphorylate numerous substrates, including β-catenin and the tau protein. nih.govnih.gov Biochemical assays are used to confirm that an inhibitor reduces the phosphorylation of these key targets. For example, in vitro kinase assays can demonstrate that a novel compound reduces tau phosphorylation, a key pathological hallmark in Alzheimer's disease. mdpi.com

GSK-3β does not function in isolation; it interacts with a host of other proteins to execute its functions. A key example is its role in the "β-catenin destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1). medchemexpress.com In the absence of a Wnt signal, this complex facilitates the phosphorylation of β-catenin by GSK-3β, marking it for degradation. nih.govgskure.com

Protein interaction studies aim to identify these binding partners and understand how inhibitors might affect these complexes. Techniques such as affinity purification followed by mass spectrometry (AP-MS) and proximity-dependent biotinylation (BioID) have been used to map the interactomes of GSK-3 isoforms. nih.gov These studies have confirmed interactions with proteins like Axin. nih.gov By inhibiting GSK-3β, compounds prevent the phosphorylation of β-catenin, causing it to accumulate, translocate to the nucleus, and activate Wnt target gene expression. frontiersin.orgnih.gov Understanding these protein-protein interactions is vital for elucidating the precise mechanism by which an inhibitor achieves its cellular effects.

In Vivo Preclinical Models

Following successful in vitro characterization, promising GSK-3β inhibitors are advanced to in vivo studies using animal models. These models are indispensable for evaluating a compound's efficacy and its effects within a complex, living biological system.

The choice of animal model is dictated by the therapeutic indication being pursued. Different models are established to mimic the pathology of various human diseases.

Neurodegenerative Diseases: For Alzheimer's disease (AD), researchers often use transgenic mouse models that overexpress proteins involved in human AD, such as mutant amyloid precursor protein (APP) or tau. mdpi.commdpi.com In these models, GSK-3β inhibition has been shown to reduce Aβ deposition, tau phosphorylation, and cognitive deficits. mdpi.commdpi.com For Parkinson's disease, the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is used, in which GSK-3β inhibition has been shown to protect against toxin-induced damage to dopaminergic neurons. nih.gov

Cancer: In oncology research, patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are increasingly used. These models are considered more representative of human cancer than traditional cell-line xenografts. nih.gov The GSK-3β inhibitor 9-ING-41, for instance, showed enhanced antitumor activity in PDX models of human glioblastoma when combined with standard chemotherapy. nih.gov Heterotopic tumor models, where cancer cells are injected subcutaneously, are also common. The inhibitor SB415286 was shown to delay tumor growth in a heterotopic neuroblastoma model in nude mice. nih.gov

Psychiatric Disorders: Animal models are also used to study mood disorders. For example, to model mania, amphetamine-induced hyperactivity in mice is a common paradigm. A variety of GSK-3 inhibitors, including AR-A014418 and SB-216763, have been shown to reduce this hyperactive behavior. nih.gov

Table 2: Examples of In Vivo Models for Testing GSK-3β Inhibitors

| Disease Area | Animal Model | Inhibitor Example(s) | Key Finding(s) | Citation(s) |

|---|---|---|---|---|

| Alzheimer's Disease | Transgenic mice (e.g., APP mutant) | Tideglusib | Reduced amyloid deposition, reversed spatial memory deficits | mdpi.com |

| Glioblastoma | Patient-Derived Xenograft (PDX) | 9-ING-41 | Enhanced antitumor activity in combination with lomustine | nih.gov |

| Neuroblastoma | Heterotopic tumor model in nude mice | SB415286 | Delayed tumor growth | nih.gov |

| Parkinson's Disease | MPTP-induced mouse model | Generic GSK-3 inhibitors | Protected against MPTP toxicity | nih.gov |

| Bipolar Disorder (Mania) | Amphetamine-induced hyperactivity mouse model | AR-A014418, SB-216763 | Reduced hyperactive behavior | nih.gov |

Once an appropriate animal model is selected, studies are designed to assess the inhibitor's efficacy. This involves administering the compound through various routes and measuring specific outcomes.

Methodologies for efficacy assessment are tailored to the disease model. In cancer xenograft studies, a primary endpoint is the measurement of tumor volume over time to assess growth inhibition. nih.gov Mouse survival is another critical measure of efficacy. nih.gov In models of neurodegenerative diseases, efficacy is often assessed through behavioral tests that measure cognitive function, such as spatial memory tasks. mdpi.com Following the experimental period, post-mortem analysis of brain tissue is conducted to measure pathological markers, like the levels of phosphorylated tau or amyloid plaques, to confirm the inhibitor's effect on the target pathology. mdpi.com For psychiatric disorder models, efficacy is determined by observing changes in specific behaviors, such as locomotion or stereotypy. nih.gov These in vivo assessments are crucial for establishing a proof-of-concept for the therapeutic potential of a GSK-3β inhibitor before it can be considered for clinical development.

Computational and Rational Drug Design

The design and discovery of potent and selective GSK-3β inhibitors, including analogs of GSK-3β inhibitor 2, have been significantly accelerated by the application of computational and rational drug design techniques. These in silico methods provide valuable insights into the molecular interactions between inhibitors and the GSK-3β active site, guiding the synthesis of more effective compounds.

Structure-Based Drug Design Approaches

At the forefront of these computational strategies is structure-based drug design, which leverages the three-dimensional structure of the GSK-3β protein to design novel inhibitors.

Molecular Docking: This technique predicts the preferred orientation of a ligand (inhibitor) when bound to a receptor (GSK-3β). For the development of GSK-3β inhibitor 2 analogs, molecular docking studies have been crucial in simulating the binding of various chemical scaffolds to the ATP-binding pocket of GSK-3β. These simulations help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for inhibitory activity.

Molecular Dynamics (MD) Simulations: To gain a more dynamic understanding of the inhibitor-enzyme complex, molecular dynamics simulations are employed. These simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein interaction and revealing conformational changes that may occur upon binding. This information is invaluable for refining the design of inhibitors with improved binding affinity and residence time.

Ligand-Based Drug Design Approaches

In situations where the crystal structure of the target protein is unavailable or when focusing on the properties of known active compounds, ligand-based drug design approaches are utilized.

Pharmacophore Modeling: This method involves identifying the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to exhibit a specific biological activity. For GSK-3β inhibitor 2 and its analogs, pharmacophore models have been developed based on the structures of known potent inhibitors. These models typically consist of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, which are critical for effective binding to the GSK-3β active site.

Virtual Screening for Novel Scaffolds